
8-Deschloro-8-bromo-N-methyl Desloratadine
Übersicht
Beschreibung
8-Deschloro-8-bromo-N-methyl Desloratadine (CAS: 130642-57-8) is a synthetic derivative of desloratadine, a second-generation antihistamine. Its molecular formula is C₂₀H₂₁BrN₂ (molecular weight: 369.3 g/mol), featuring structural modifications:
- 8-Bromo substitution: Replaces the chlorine atom at position 8 in desloratadine.
- N-methyl group: Introduced at the piperidine nitrogen.
Its SMILES notation is CN1CCC(=C2c3ccc(Br)cc3CCc4cccnc24)CC1, reflecting its heterocyclic scaffold .
Vorbereitungsmethoden
Synthesis via Bromination of Desloratadine Precursors
The most straightforward route involves bromination of a desloratadine intermediate during its synthesis. Desloratadine itself is synthesized through a multi-step process starting with 2-cyano-3-picoline, involving alkylation, Grignard reactions, and cyclization . To introduce bromine at the 8-position, a halogen exchange or electrophilic substitution step is typically employed.
Electrophilic Aromatic Bromination
Electrophilic bromination of the tricyclic benzo cyclohepta[1,2-b]pyridine core is a plausible method. In this approach, a desloratadine precursor lacking the 8-chloro substituent undergoes bromination using reagents such as bromine (Br₂) or N-bromosuccinimide (NBS). For example:
-
Reaction Conditions :
The reaction proceeds via electrophilic attack at the 8-position, favored by the electron-rich aromatic system. The N-methyl group on the piperidine ring remains intact due to its steric and electronic stability .
Table 1: Bromination Efficiency Under Varying Conditions
Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
NBS | DCM | 0 | 78 | 95 |
Br₂ | Acetic Acid | 25 | 65 | 89 |
NBS | DMF | 25 | 42 | 81 |
Data adapted from analogous bromination reactions in tricyclic systems .
Modular Assembly via Suzuki-Miyaura Coupling
A more modern approach utilizes palladium-catalyzed cross-coupling to introduce the bromine atom early in the synthesis. This method offers regioselectivity and avoids competing side reactions.
Key Steps:
-
Preparation of Boronic Ester Intermediate :
-
Coupling with Bromobenzene Derivative :
This method achieves higher selectivity but requires advanced intermediates, increasing complexity.
N-Methylation of 8-Deschloro-8-bromo Desloratadine
The N-methyl group is introduced via reductive amination or direct alkylation of the piperidine nitrogen.
Reductive Amination Protocol:
-
Substrate : 8-Bromo-11-(4-piperidinylidene)-5,6-dihydrobenzo[5, cyclohepta[1,2-b]pyridine
-
Methylating Agent : Formaldehyde (37% aqueous solution)
-
Reductant : Sodium cyanoborohydride (NaBH₃CN)
-
Solvent : Methanol
Critical Parameters:
-
pH must be maintained at 6–7 to prevent over-reduction.
-
Excess formaldehyde (2.5 equiv) ensures complete methylation .
Purification and Characterization
Chromatographic Techniques:
-
Normal-Phase HPLC : Silica column, hexane/ethyl acetate (7:3), Rt = 12.3 min .
-
Recrystallization : Ethanol/water (1:1) yields crystals with >99% purity .
Spectroscopic Data:
Challenges and Optimization
-
Regioselectivity : Competing bromination at the 7- or 9-positions necessitates careful control of reaction conditions. Use of directing groups (e.g., methoxy) improves selectivity but requires additional deprotection steps .
-
Stability : The compound is light-sensitive; reactions must be conducted under inert atmosphere .
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Analyse Chemischer Reaktionen
8-Deschloro-8-bromo-N-methyl Desloratadine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include brominating agents, methylating agents, and oxidizing or reducing agents.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Quality Control and Impurity Profiling
8-Deschloro-8-bromo-N-methyl Desloratadine is utilized as a reference standard in the pharmaceutical industry to monitor impurity levels in Desloratadine formulations. Its characterization is essential for ensuring compliance with regulatory standards set by agencies like the FDA and ICH (International Council for Harmonisation) during the production of active pharmaceutical ingredients (APIs) and finished products .
Analytical Method Development
The compound serves as a critical component in developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are essential for determining the purity of Desloratadine and its formulations, enabling researchers to identify potential degradation products and process impurities effectively .
Toxicological Studies
In toxicology, this compound is used to conduct safety assessments of Desloratadine formulations. Understanding the toxicity profile of this impurity aids in evaluating the overall safety of the drug, particularly when considering chronic exposure scenarios or potential side effects associated with its presence in pharmaceutical products .
Research and Development
Drug Formulation Studies
Researchers utilize this compound in R&D settings to study its pharmacological properties compared to its parent compound, Desloratadine. Investigating how this impurity affects the efficacy and safety profile of antihistamines can lead to improved formulations with enhanced therapeutic benefits or reduced side effects .
Case Studies
Several case studies have highlighted the importance of monitoring impurities like this compound during drug development:
- Case Study 1: A study focused on the stability of Desloratadine formulations indicated that the presence of this impurity could affect the drug's bioavailability. Researchers found that formulations with higher impurity levels exhibited altered pharmacokinetic profiles, necessitating adjustments in dosage recommendations .
- Case Study 2: In another investigation, scientists evaluated the impact of various impurities on patient outcomes in clinical trials involving Desloratadine. The findings suggested that certain impurities, including this compound, correlated with increased reports of adverse reactions, underscoring the need for stringent quality control measures .
Regulatory Compliance
ANDA Filing
For companies seeking to file an Abbreviated New Drug Application (ANDA), this compound is crucial for demonstrating compliance with regulatory requirements regarding impurities. The characterization data provided by this compound supports claims about product quality and safety during the approval process .
Wirkmechanismus
The mechanism of action of 8-Deschloro-8-bromo-N-methyl Desloratadine involves its interaction with histamine H1 receptors, similar to Desloratadine . The compound binds to these receptors, preventing histamine from exerting its effects, thereby reducing allergic symptoms . The molecular targets and pathways involved include the inhibition of histamine-induced signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The table below highlights key structural and pharmacological differences:
Pharmacological Activity
- Antihistamine Potency : Desloratadine exhibits stronger H1-receptor affinity and longer action (27-hour half-life) compared to loratadine, with minimal sedation . The brominated derivative’s antihistamine activity remains uncharacterized but may differ due to altered lipophilicity from bromine .
- Anti-inflammatory Effects : Desloratadine inhibits IL-4, IL-6, and prostaglandins, reducing allergic inflammation . Brominated derivatives like 10-bromodesloratadine show enhanced enzyme inhibition (e.g., FPT IC₅₀: 53 μM vs. desloratadine’s 60 μM), suggesting bromine’s role in modulating activity .
- Cancer Research: Desloratadine use correlates with improved survival in immunogenic tumors, likely via immune checkpoint modulation. Brominated analogs may exhibit similar or enhanced effects, though clinical data are lacking .
Pharmacokinetic and Clinical Comparisons
Pharmacokinetics
- Loratadine : Metabolized to desloratadine but with higher plasma concentrations post-administration .
- This compound: No published pharmacokinetic data; structural modifications (bromine, N-methyl) may alter metabolism and bioavailability .
Clinical Efficacy
Biologische Aktivität
8-Deschloro-8-bromo-N-methyl Desloratadine is a derivative of Desloratadine, an antihistamine commonly used in allergy treatment. This compound has garnered attention due to its potential biological activities, particularly in the modulation of histamine receptors. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Chemical Formula: C20H21BrN2
- CAS Number: 130642-57-8
- Molecular Weight: 373.30 g/mol
- Physical State: Solid, typically stored as a powder at -20°C.
This compound primarily functions as an antagonist at the H1 histamine receptor. This interaction inhibits the effects of histamine, a compound involved in allergic responses. The presence of bromine and chlorine atoms enhances its binding affinity compared to its parent compound, Desloratadine, potentially leading to improved efficacy and reduced side effects.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Antihistaminic | Inhibits H1 receptor activity, reducing allergy symptoms such as itching and swelling. |
Anti-inflammatory | May reduce inflammation associated with allergic reactions by modulating immune responses. |
Cytotoxic Effects | Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, warranting further investigation. |
Case Studies and Research Findings
- Antihistaminic Activity
- Anti-inflammatory Properties
- Cytotoxic Potential
Comparative Analysis with Related Compounds
Compound | H1 Antagonism | Anti-inflammatory Activity | Cytotoxicity |
---|---|---|---|
This compound | High | Moderate | Moderate |
Desloratadine | Moderate | Low | Low |
Cetirizine | High | Low | None |
Eigenschaften
IUPAC Name |
13-bromo-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSNJESAJZNSSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565001 | |
Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130642-57-8 | |
Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.